Butyl[(5-methylfuran-2-yl)methyl]amine
Overview
Description
Butyl[(5-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C10H17NO and a molecular weight of 167.25 . It is also known by its English synonym 2-Furanmethanamine, N-butyl-5-methyl- .
Molecular Structure Analysis
The molecular structure of this compound consists of a butyl group attached to a nitrogen atom, which is also attached to a 5-methylfuran-2-yl group . The exact details of the molecular structure would require more specific information or a detailed analysis using specialized software.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 219.5±25.0 °C and a predicted density of 0.930±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 9.08±0.19 .Scientific Research Applications
Synthesis and Structural Analysis
- Studies have focused on the synthesis and crystal structure analysis of compounds with complex structures involving amine groups. For instance, the synthesis and characterization of new compounds through crystallography methods demonstrate the importance of understanding molecular configurations for potential applications in material science and drug design (I. Wawrzycka-Gorczyca et al., 2011).
Chemical Reactions and Transformations
- Research on the reactions of certain amine compounds with other chemical entities highlights the versatility of amines in synthesizing a variety of derivatives with potential for further application in chemical synthesis, materials science, and pharmacology (I. Novakov et al., 2017).
Application in Biological Studies
- Compounds structurally related to Butyl[(5-methylfuran-2-yl)methyl]amine have been explored for their biological activities, such as antitumor effects, indicating the potential for similar compounds to be used in medical research and drug development (叶姣 et al., 2015).
Synthesis of Derivatives and Their Applications
- The synthesis of derivatives from furan-containing compounds, including those with methyl and amine groups, reveals the chemical flexibility and potential for creating a wide range of substances with varied applications. This includes the development of new materials, pharmaceuticals, and agrochemicals (T. Stroganova et al., 2013).
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]butan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-3-4-7-11-8-10-6-5-9(2)12-10/h5-6,11H,3-4,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFZNUWUSWSNDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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